N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylsulfanyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-(methylsulfanyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the dissolution of reactants and improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)benzenesulfonamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-(methylsulfanyl)benzenesulfonamide: Lacks the dimethylphenyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
N-(2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide is unique due to the presence of both the dimethylphenyl and methylsulfanyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-5-4-6-12(2)15(11)16-20(17,18)14-9-7-13(19-3)8-10-14/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKMOYWOPLYKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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